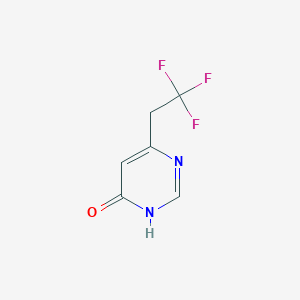

6-(2,2,2-Trifluoroethyl)pyrimidin-4-ol

Description

6-(2,2,2-Trifluoroethyl)pyrimidin-4-ol is a fluorinated pyrimidine derivative characterized by a hydroxyl group at position 4 and a 2,2,2-trifluoroethyl substituent at position 6 of the pyrimidine ring. This compound belongs to a class of molecules where fluorine substitution enhances metabolic stability, lipophilicity, and electronic properties, making it valuable in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

4-(2,2,2-trifluoroethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)2-4-1-5(12)11-3-10-4/h1,3H,2H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVXJKPSKLSMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 6-(2,2,2-Trifluoroethyl)pyrimidin-4-ol is the mite species Tetranychus urticae . This compound exhibits excellent acaricidal activity, making it a potent pesticide .

Pharmacokinetics

It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that this compound may have good bioavailability due to its lipophilic nature.

Result of Action

The result of the action of this compound is the effective control of mites. It exhibits excellent acaricidal activity with LC50 values of 0.19 mg/L against Tetranychus urticae . This means that it can kill 50% of the mite population at this concentration, demonstrating its effectiveness as a pesticide.

Biochemical Analysis

Biochemical Properties

6-(2,2,2-Trifluoroethyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, potentially inhibiting or modifying their activity. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets of proteins .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate biochemical pathways effectively. At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The trifluoroethyl group enhances its ability to cross lipid membranes, facilitating its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. This localization is crucial for its activity and function within the cell .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on analogous structures.

Substituent Effects on Physicochemical Properties

Electron-Withdrawing Groups (EWGs):

- The trifluoroethyl group (CF3CH2) in the target compound introduces moderate steric bulk compared to trifluoromethyl (CF3) in analogs . This difference may reduce logP (lipophilicity) slightly compared to CF3-substituted analogs but improve metabolic stability due to reduced oxidative susceptibility.

- Methylthio (SCH3) and thiol (SH) groups at position 2 (as in ) increase hydrophobicity and alter hydrogen-bonding capacity. For example, SCH3 in 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol enhances membrane permeability but reduces solubility compared to hydroxyl derivatives .

Stability and Reactivity

- In contrast, methylthio groups (SCH3) are susceptible to oxidation to sulfoxides or sulfones, which may limit their utility in vivo .

Synthetic Accessibility:

- The synthesis of this compound likely involves trifluoroethylation of pyrimidine precursors, akin to methods using ethyl trifluoroacetate in isoxazolo-pyrimidine synthesis .

Preparation Methods

Preparation via Dialkyl Imidocarbonate Intermediates and Trifluoroacetyl Esters

A patented method (CN100349878C) outlines a two-step process:

- Step 1: Reaction of halogen cyanides (Cl-CN or Br-CN) with C1-C8 alcohols under alkaline conditions to form symmetrical dialkyl imidocarbonates.

- Step 2: Reaction of these dialkyl imidocarbonates with ammonia and trifluoroacetic alkyl acetoacetates to yield 2-alkoxy-6-(trifluoromethyl)pyrimidin-4-ol derivatives.

This method is adaptable to various alkyl groups (C1-C6) and uses trifluoroacetyl esters such as methyl, ethyl, or isopropyl esters. The process involves aqueous sodium hydroxide and acetylacetic ester in the final step, with total yields ranging from 52% to 69%.

- Requires careful neutralization between steps to prevent heat generation and yield loss.

- Cooling to ambient temperature before neutralization is necessary.

- The process is time-consuming but yields high-purity products (>98% purity reported).

| Compound Variant | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| 2-Isopropoxy-6-(trifluoromethyl)pyrimidin-4-ol (Embodiment 3) | 65 | >98 | Reaction at 60–80 °C |

| Same compound with trifluoroacetyl methyl ester (Embodiment 4) | 67 | 97.7 | Slightly different ester used |

| Same compound with trifluoroacetyl isopropyl ester (Embodiment 5) | 39 | 97.7 | Lower yield due to crystallization |

This approach allows for the preparation of trifluoroethyl-substituted pyrimidinols with controlled substitution patterns and good yields, albeit with some operational complexity.

Direct Chemoselective O-Alkylation of Pyrimidin-4-ol Derivatives

Recent research (2022) has demonstrated an efficient direct O-alkylation method for preparing 6-substituted-4-(trifluoromethyl)pyrimidin-1H-ones, which can be adapted for trifluoroethyl derivatives:

- Starting from 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines, direct alkylation is performed using potassium carbonate as base in acetone solvent.

- The reaction proceeds under reflux for 30 minutes, followed by workup and recrystallization.

- This method yields O-alkylated products in 70–98% yields with high purity.

- Structural confirmation was achieved by single crystal X-ray and 2D NMR analyses.

| Parameter | Details |

|---|---|

| Base | Potassium carbonate (K2CO3) |

| Solvent | Acetone (Me2CO) |

| Temperature | Reflux (~56 °C) |

| Reaction time | 30 minutes |

| Purification | Recrystallization or chromatography |

| Yield range | 70–98% |

This method offers a more straightforward synthetic route with shorter reaction times and high selectivity, making it attractive for scale-up and diverse derivative synthesis.

Preparation of 2,2,2-Trifluoroethyl Precursors

The synthesis of the trifluoroethyl substituent or its incorporation reagents is critical for the preparation of 6-(2,2,2-trifluoroethyl)pyrimidin-4-ol:

- 2,2,2-Trifluoroethyl thioacetate can be synthesized from 2,2,2-trifluoroethyl benzenesulfonate and thiolacetic acid under basic conditions in DMSO solvent.

- This intermediate can be converted in situ to trifluoroethyl thiol, which then participates in copper-catalyzed coupling reactions.

- Copper(I) bromide and benzylamine are used as catalyst and base/solvent respectively.

- Yields of trifluoroethyl thioacetate are around 68%, with subsequent transformations proceeding efficiently.

While this method is focused on trifluoroethyl sulfides, the preparation of trifluoroethyl building blocks is relevant for pyrimidin-4-ol derivatives as well.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Dialkyl Imidocarbonate + Trifluoroacetyl Ester (Patented) | Halogen cyanide, alcohol, ammonia, trifluoroacetyl esters, NaOH | 39–67 | Multi-step, careful neutralization needed |

| Direct O-Alkylation of Iodomethyl Pyrimidines (Research) | 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines, K2CO3, acetone reflux | 70–98 | Short time, high selectivity, easy purification |

| Preparation of Trifluoroethyl Thioacetate (Precursor) | 2,2,2-Trifluoroethyl benzenesulfonate, thiolacetic acid, K2CO3, DMSO | ~68 | Useful for trifluoroethyl building blocks |

Additional Notes on Process Optimization and Challenges

- The patented method requires temperature control and neutralization steps to avoid exothermic issues and yield loss.

- The direct O-alkylation method offers a more streamlined approach but requires access to halogenated pyrimidine intermediates.

- Purification is typically achieved by recrystallization or flash chromatography, with high purity confirmed by NMR and X-ray crystallography.

- The choice of trifluoroacetyl ester influences yield and crystallization behavior, affecting overall efficiency.

- Scale-up considerations favor the direct alkylation method due to shorter reaction times and fewer steps.

Q & A

Q. What computational tools are effective in predicting the metabolic pathways of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.